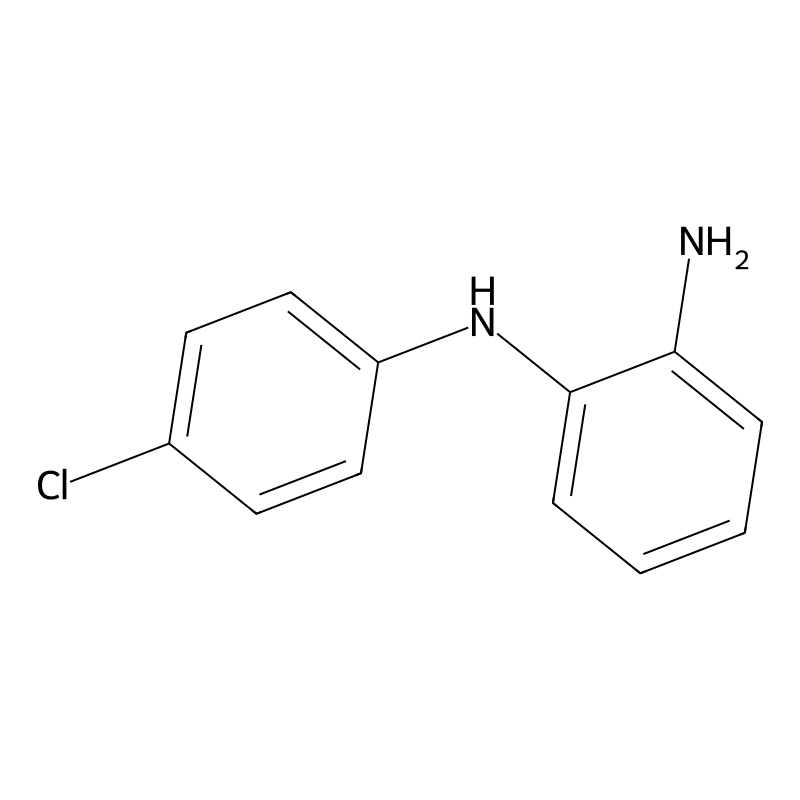N-(4-Chlorophenyl)-1,2-phenylenediamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
N-(4-Chlorophenyl)-1,2-phenylenediamine, also known as 2-Amino-4'-chlorodiphenylamine, is an organic compound with the molecular formula and a molecular weight of 218.68 g/mol. This compound is characterized by its light yellow solid form and has a melting point range of 117-119 °C. It is primarily used in the synthesis of various chemical compounds, including clofazimine analogs, which are significant in treating leishmaniasis and malaria .
Research indicates that N-(4-Chlorophenyl)-1,2-phenylenediamine exhibits potential biological activities. It has been studied for its genotoxic effects, particularly in relation to DNA damage. In plasmid nicking assays, it has been shown to induce single-strand breaks and double-strand breaks in DNA, suggesting its role as a genotoxic agent . Furthermore, its interaction with human serum albumin has been linked to structural perturbations and increased nuclear fragmentation in treated cells, indicating possible apoptotic effects .
The synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine can be achieved through various methods. One common approach involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine using iron powder in an ethanol solution containing ammonium chloride. The reaction typically occurs at elevated temperatures (around 70 °C) for several hours, yielding the desired product with high purity .
Example Synthesis ReactiontextN-(4-Chlorophenyl)-2-nitrobenzenamine + Iron powder → N-(4-Chlorophenyl)-1,2-phenylenediamine
textN-(4-Chlorophenyl)-2-nitrobenzenamine + Iron powder → N-(4-Chlorophenyl)-1,2-phenylenediamine
N-(4-Chlorophenyl)-1,2-phenylenediamine finds applications across various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of antileishmanial and antiplasmodial agents.
- Dyes: Employed in the preparation of monoaminophenazine dyes.
- Research: Utilized in studies related to genotoxicity and protein interactions .
Studies have focused on the interactions between N-(4-Chlorophenyl)-1,2-phenylenediamine and proteins such as human serum albumin. These interactions involve non-covalent forces such as hydrogen bonding and hydrophobic interactions. The binding affinity has been characterized through various methods including dynamic light scattering and spectroscopic techniques. The compound's ability to induce structural changes in proteins suggests its potential role in biochemical applications .
Several compounds share structural similarities with N-(4-Chlorophenyl)-1,2-phenylenediamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-1,2-phenylenediamine | Lacks the additional phenyl group | Primarily used in hair dye formulations |
| N-(Phenyl)-1,2-phenylenediamine | Contains a phenyl group instead of a chlorinated one | Commonly used as a precursor for dyes |
| N,N-Diethyl-4-chloroaniline | Contains diethyl groups instead of phenyl | Used primarily in pesticide formulations |
While these compounds share similar functional groups or structures, N-(4-Chlorophenyl)-1,2-phenylenediamine is unique due to its specific applications in pharmaceuticals and its notable biological activity related to genotoxicity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








